REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH:10]=[N:11]O)[CH:8]=2)[CH:3]=[CH:2]1.C(N(CC)CC)C>C1COCC1>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]#[N:11])[CH:8]=2)[CH:3]=[CH:2]1
|
Name
|
2-Chloro-1-methylpyridium iodide
|
Quantity
|
1.316 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=C(C=C12)C=NO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.284 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 50° C. for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
WAIT
|
Details
|
left overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
with stirring at RT
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc (100 mL)
|
Type
|
ADDITION
|
Details
|
water (100 mL) was added
|
Type
|
CUSTOM
|
Details
|
The organic fraction was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The dried solution was concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC=C(C=C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 680 mg | |
YIELD: CALCULATEDPERCENTYIELD | 102.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |